Superior Cytotoxic Potency in Breast Cancer Cells: Proscillaridin vs. Digoxin and Ouabain
Proscillaridin A exhibits substantially greater cytotoxic potency than its cardenolide analogs, digoxin and ouabain, in estrogen-independent MDA-MB-231 breast cancer cells. After 48 hours of incubation, the IC50 for proscillaridin A is 15 ± 2 nM, compared to 70 ± 2 nM for digoxin and 90 ± 2 nM for ouabain [1]. This represents a 4.7-fold and 6.0-fold increase in potency, respectively. The trend holds for inhibition of DNA synthesis ([3H]thymidine incorporation) with 24-hour IC50 values of 48 nM for proscillaridin A, 124 nM for digoxin, and 142 nM for ouabain [2].
| Evidence Dimension | Cytotoxicity (Cell Viability Reduction) |
|---|---|
| Target Compound Data | IC50 = 15 ± 2 nM (48 h) |
| Comparator Or Baseline | Digoxin: IC50 = 70 ± 2 nM; Ouabain: IC50 = 90 ± 2 nM |
| Quantified Difference | Proscillaridin A is 4.7x more potent than digoxin and 6.0x more potent than ouabain |
| Conditions | Estrogen-independent MDA-MB-231 breast cancer cells, 48 h incubation, MTT assay |
Why This Matters
This establishes proscillaridin A as the superior choice for in vitro oncology studies where maximizing potency at low nanomolar concentrations is critical.
- [1] Winnicka K, Bielawski K, Bielawska A, Miltyk W. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells. Arch Pharm Res. 2007;30(10):1216-24. doi:10.1007/BF02980262 View Source
- [2] Winnicka K, Bielawski K, Bielawska A, Miltyk W. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells. Arch Pharm Res. 2007;30(10):1216-24. doi:10.1007/BF02980262 View Source
